molecular formula C10H10ClNO2 B3364013 6-Chloro-chroman-3-carboxylic acid amide CAS No. 1090424-28-4

6-Chloro-chroman-3-carboxylic acid amide

Cat. No. B3364013
CAS RN: 1090424-28-4
M. Wt: 211.64
InChI Key: YHMNUKNIJDGFEO-UHFFFAOYSA-N
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Description

6-Chloro-chroman-3-carboxylic acid amide is a chemical compound with the CAS Number: 1090424-28-4 . It has a molecular weight of 211.65 and its IUPAC name is 6-chloro-3-chromanecarboxamide . The compound is an off-white solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C10H10ClNO2 . The InChI code for this compound is 1S/C10H10ClNO2/c11-8-1-2-9-6 (4-8)3-7 (5-14-9)10 (12)13/h1-2,4,7H,3,5H2, (H2,12,13) .


Chemical Reactions Analysis

Amides, such as this compound, can undergo various chemical reactions. For instance, they can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines . They can also be reduced to form amines .


Physical And Chemical Properties Analysis

This compound is an off-white solid . The lower members of the amide series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .

properties

IUPAC Name

6-chloro-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMNUKNIJDGFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-chroman-3-carboxylic acid amide
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Reactant of Route 5
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Reactant of Route 6
6-Chloro-chroman-3-carboxylic acid amide

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